CDD-1819

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

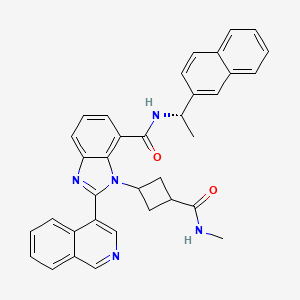

C35H31N5O2 |

|---|---|

Molecular Weight |

553.7 g/mol |

IUPAC Name |

2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide |

InChI |

InChI=1S/C35H31N5O2/c1-21(23-15-14-22-8-3-4-9-24(22)16-23)38-35(42)29-12-7-13-31-32(29)40(27-17-26(18-27)34(41)36-2)33(39-31)30-20-37-19-25-10-5-6-11-28(25)30/h3-16,19-21,26-27H,17-18H2,1-2H3,(H,36,41)(H,38,42)/t21-,26?,27?/m0/s1 |

InChI Key |

YXZCMQAWBHCPMS-HTFLBPPUSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |

Origin of Product |

United States |

Foundational & Exploratory

SHR-1819: A Deep Dive into its Mechanism of Action in Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR-1819 is a novel, humanized monoclonal antibody currently under investigation for the treatment of Type 2 inflammatory diseases, including atopic dermatitis (AD). Developed by Jiangsu Hengrui Pharmaceuticals, this therapeutic agent targets the alpha subunit of the interleukin-4 receptor (IL-4Rα), a critical component in the signaling cascade of two key cytokines implicated in the pathophysiology of atopic dermatitis: interleukin-4 (IL-4) and interleukin-13 (IL-13). By blocking IL-4Rα, SHR-1819 aims to inhibit the downstream signaling pathways that drive the inflammatory processes characteristic of AD, offering a promising therapeutic strategy for this chronic skin condition. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of SHR-1819 in atopic dermatitis.

Core Mechanism of Action: Targeting the IL-4/IL-13 Axis

At the heart of SHR-1819's therapeutic potential is its high-affinity binding to human IL-4Rα.[1][2] This receptor subunit is a shared component of the Type I receptor (IL-4Rα/γc) for IL-4 and the Type II receptor (IL-4Rα/IL-13Rα1) for both IL-4 and IL-13. By binding to IL-4Rα, SHR-1819 effectively blocks the signaling of both IL-4 and IL-13, which are pivotal drivers of Type 2 inflammation.[1][3]

The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5] Specifically, this involves the activation of STAT6.[1][2] Activated STAT6 translocates to the nucleus, where it upregulates the expression of genes involved in the inflammatory response, including those responsible for immunoglobulin E (IgE) production, eosinophil recruitment, and mast cell activation. SHR-1819's blockade of IL-4Rα prevents this STAT6 activation, thereby inhibiting the downstream inflammatory effects.[1][2]

Quantitative Preclinical Data

The preclinical development of SHR-1819 has yielded significant quantitative data supporting its potent and specific activity.

| Parameter | Result | Source |

| Binding Affinity | High binding affinity to human IL-4Rα | [1][2] |

| Blocking Concentration | Sub-nanomolar concentration required to effectively block IL-4Rα | [1][2] |

| In Vitro Inhibition | Significantly inhibited hIL-4/hIL-13-induced TF-1 cell proliferation and STAT6 activation | [1][2] |

A Phase I study in healthy subjects provided initial pharmacokinetic insights:

| Pharmacokinetic Parameter | Dose Range | Result | Source |

| Time to Maximum Concentration (Tmax) | 60–720 mg | 4–7 days | [6] |

| Mean Half-life | 120–720 mg | 2.88–5.97 days | [6] |

| Exposure (AUC) | 120–720 mg | Increased in a manner greater than proportionally with dose | [6] |

| Clearance Rate | 120–720 mg | Decreased with increasing dose | [6] |

Furthermore, the Phase I study demonstrated a dose-dependent trend in the reduction of inflammatory biomarkers:

| Biomarker | Effect | Source |

| TARC/CCL17 | Reduction in percentage change from baseline with a dose-dependent trend | [6][7] |

| IgE | Reduction in percentage change from baseline | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of SHR-1819.

Antibody Generation and Affinity Determination

-

Antibody Generation : SHR-1819 was generated by immunizing C57BL/6 mice with recombinant human IL-4Rα (hIL-4Rα) protein. The resulting antibody underwent humanization and affinity maturation.[1][2]

-

Binding Properties Analysis : The binding characteristics of SHR-1819 to IL-4Rα were determined using surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA).[1][2]

In Vitro Functional Assays

-

Cell Line : The human erythroleukemic cell line TF-1 was used, as its proliferation is dependent on IL-4 or IL-13.[1]

-

Cell Proliferation Assay : The inhibitory effect of SHR-1819 on hIL-4- and hIL-13-induced cell proliferation was assessed.[1][2]

-

STAT6 Activation Assay : The ability of SHR-1819 to inhibit the activation (phosphorylation) of STAT6 in response to hIL-4 and hIL-13 stimulation was evaluated.[1][2]

In Vivo Efficacy Studies

-

Animal Model : hIL-4/hIL-4Rα transgenic mice were used for in vivo efficacy studies.[1][2]

-

Atopic Dermatitis Model : An oxazolone-induced atopic dermatitis model was utilized. Repetitive exposure to oxazolone induces a chronic Th2 hypersensitivity reaction, mimicking human AD. Treatment with SHR-1819 was evaluated for its ability to attenuate atopic skin symptoms, such as ear swelling.[5]

-

Other Models : The therapeutic potential of SHR-1819 was also assessed in murine models of asthma and allergic rhinitis.[1][2]

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to SHR-1819: A Novel IL-4Rα Antibody for Type 2 Inflammatory Diseases

Introduction

Type 2 inflammatory diseases, including atopic dermatitis, asthma, and chronic rhinosinusitis with nasal polyposis, represent a significant global health burden, affecting a substantial portion of the population and impacting quality of life.[1][2] The pathophysiology of these conditions is largely driven by an overactive Th2 immune response, characterized by the release of key cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] These two cytokines play pivotal, albeit sometimes overlapping, roles in the inflammatory cascade.[3] IL-4 is crucial for the differentiation of T helper 2 (Th2) cells and immunoglobulin E (IgE) synthesis, while IL-13 is a key mediator of airway hyperresponsiveness and mucus production.[3]

IL-4 and IL-13 exert their effects by signaling through a shared receptor subunit, the IL-4 receptor alpha chain (IL-4Rα).[4][5][6][7] This shared component makes IL-4Rα a compelling therapeutic target for simultaneously inhibiting the signaling of both cytokines. SHR-1819 is a novel, humanized monoclonal antibody specifically designed to target and block IL-4Rα, offering a promising therapeutic strategy for a range of Type 2 inflammatory diseases.[4][8][9][10] This guide provides an in-depth technical overview of the IL-4/IL-13 signaling pathway, the mechanism of action of SHR-1819, and a summary of its preclinical and early clinical development.

The IL-4/IL-13 Signaling Pathway

The biological activities of IL-4 and IL-13 are mediated through two distinct cell surface receptor complexes that share the IL-4Rα chain.[11]

-

Type I Receptor: This complex consists of the IL-4Rα and the common gamma chain (γc).[3][11][12][13] It is predominantly expressed on hematopoietic cells and binds exclusively to IL-4.[12]

-

Type II Receptor: This complex is a heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[3][11][12][13] It is widely expressed on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13.[3][12]

Upon cytokine binding, the receptor complexes dimerize, leading to the activation of associated Janus kinases (JAKs). The Type I receptor activates JAK1 and JAK3, while the Type II receptor activates JAK1, JAK2, and Tyrosine kinase 2 (Tyk2).[3][13] This activation initiates a downstream signaling cascade, primarily through the phosphorylation and activation of the Signal Transducer and Activator of Transcription 6 (STAT6).[4][7][12] Activated STAT6 dimerizes, translocates to the nucleus, and regulates the transcription of numerous genes involved in the Type 2 inflammatory response. A secondary signaling mechanism involves the insulin receptor substrate (IRS) family, which can activate the PI3K/Akt pathway, influencing cell proliferation and survival.[12]

SHR-1819: A Targeted Inhibitor of IL-4Rα

SHR-1819 is a potent, humanized IgG4 monoclonal antibody developed to specifically target human IL-4Rα.[4][7][14] Its mechanism of action is direct and efficient: by binding with high affinity to IL-4Rα, SHR-1819 physically obstructs the binding sites for both IL-4 and IL-13.[4][5][6][7] This competitive inhibition prevents the formation of both Type I and Type II receptor signaling complexes, effectively shutting down the downstream activation of the JAK-STAT pathway.[4][7] Preclinical studies have confirmed that SHR-1819 significantly inhibits IL-4 and IL-13 induced STAT6 activation and cellular proliferation.[4][5][6]

Quantitative Data Summary

Preclinical and Phase I clinical studies have provided key quantitative data on the efficacy and pharmacokinetic profile of SHR-1819.

| Parameter | Method | Result | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) / ELISA | High affinity, binds at sub-nanomolar concentration | [4][5][6][14] |

| hIL-4 Induced Cell Proliferation (IC50) | TF-1 Cell Assay | 6.05 ng/mL | [7] |

| hIL-13 Induced Cell Proliferation (IC50) | TF-1 Cell Assay | 16.59 ng/mL | [7] |

| STAT6 Activation Inhibition | HEK-Blue IL-4/IL-13 Cell Assay | Significant inhibition | [4][5][6] |

Table 1:In Vitro Efficacy of SHR-1819.

| Disease Model | Animal | Key Findings | Reference |

| Asthma | hIL-4/hIL-4Rα transgenic mice | Reduced airway hyperresponsiveness, decreased serum IgE, alleviated inflammatory lung cell infiltration. | [4][5][6][7] |

| Atopic Dermatitis (AD) | hIL-4/hIL-4Rα transgenic mice | Significantly alleviated inflammatory and skin symptoms (e.g., ear swelling). | [4][5][7] |

| Allergic Rhinitis (AR) | hIL-4/hIL-4Rα transgenic mice | Decreased frequencies of nasal rubbing and sneezing, reduced inflammatory cell infiltration in nasal tissues. | [4][7][14] |

Table 2: Summary of In Vivo Efficacy in Preclinical Models.

| PK Parameter | Study Population | Dose Range (SC) | Result | Reference |

| Median Tmax | Healthy Subjects | 60 - 720 mg | 4 - 7 days | [2][8][15] |

| Mean Half-life (t1/2) | Healthy Subjects | 120 - 720 mg | 2.88 - 5.97 days | [2][8][15] |

| Exposure | Healthy Subjects | 120 - 720 mg | Increased in a greater than dose-proportional manner. | [8][15] |

| Pharmacodynamics | Healthy Subjects | 60 - 720 mg | Dose-dependent reduction in TARC/CCL17; reduction in IgE. | [8][15] |

Table 3: Phase I Single-Dose Pharmacokinetic (PK) Data for SHR-1819.

Experimental Protocols

The development of SHR-1819 has been supported by a series of robust experimental methodologies.

Antibody Generation and Binding Characterization

-

Generation: SHR-1819 was generated by immunizing C57BL/6 mice with recombinant human IL-4Rα (hIL-4Rα) protein.[4][5][7] The resulting antibody underwent humanization and affinity maturation to optimize its properties for therapeutic use.[4][5][7]

-

Binding Affinity Measurement: The binding kinetics and affinity of SHR-1819 to hIL-4Rα were quantified using Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][6][7]

In Vitro Functional Assays

-

Cell Proliferation Assay: The human erythroleukemic cell line TF-1, which proliferates in response to IL-4 and IL-13, was used to assess the inhibitory effect of SHR-1819.[4][7] Cells were cultured with hIL-4 or hIL-13 in the presence of varying concentrations of SHR-1819, and proliferation was measured to determine IC50 values.[7]

-

STAT6 Activation Assay: HEK-Blue™ IL-4/IL-13 cells, a reporter cell line from InvivoGen, were utilized to specifically measure the inhibition of the STAT6 signaling pathway.[7][16] These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter, allowing for quantitative analysis of pathway inhibition.[16]

In Vivo Efficacy Models

All in vivo efficacy studies were conducted using hIL-4/hIL-4Rα transgenic mice to ensure the relevance of the human-specific antibody.[4][5][7][14]

-

Ovalbumin (OVA)-Induced Asthma Model: Mice were sensitized and subsequently challenged with OVA to induce an asthma-like phenotype.[14] SHR-1819 was administered, and efficacy was evaluated by measuring airway hyperresponsiveness to methacholine, serum IgE levels, and inflammatory cell counts in bronchoalveolar lavage fluid (BALF).[14]

-

Oxazolone-Induced Atopic Dermatitis (AD) Model: A chronic Th2-mediated skin inflammation resembling human AD was induced by repeated topical application of the hapten oxazolone.[7][14][17] The therapeutic effect of SHR-1819 was assessed by monitoring clinical symptoms such as ear swelling and analyzing serum IgE levels.[7][14]

-

Allergic Rhinitis (AR) Model: An AR model was established to evaluate the effect of SHR-1819 on upper airway inflammation.[7][14] Efficacy was determined by observing and quantifying the frequencies of sneezing and nasal rubbing, in addition to histological analysis of inflammatory infiltration in nasal tissues.[4][7][14]

Phase I Clinical Trial Protocol

-

Design: A randomized, double-blind, placebo-controlled, single-dose escalation study was conducted to evaluate SHR-1819 in healthy adult subjects.[8][15]

-

Administration: Subjects received a single subcutaneous injection of SHR-1819 at doses ranging from 60 mg to 720 mg, or a placebo.[8][15]

-

Pharmacokinetic (PK) Analysis: Serial blood samples were collected at predefined time points post-dose (up to 85 days) to determine the serum concentration of SHR-1819 using a validated ELISA method.[2] This data was used to calculate key PK parameters such as Tmax, Cmax, and half-life.[2]

-

Pharmacodynamic (PD) Analysis: The biological effect of SHR-1819 was assessed by measuring changes from baseline in the concentrations of Type 2 inflammatory biomarkers, including Thymus and Activation-Regulated Chemokine (TARC/CCL17) and total serum IgE.[8][15]

Conclusion and Future Directions

SHR-1819 is a promising monoclonal antibody that demonstrates high-affinity binding to IL-4Rα, leading to potent and effective dual inhibition of IL-4 and IL-13 signaling.[4][7] Comprehensive preclinical studies have shown its therapeutic potential in robust animal models of asthma, atopic dermatitis, and allergic rhinitis.[4][5][14] Furthermore, a Phase I clinical trial in healthy volunteers has established a favorable safety and pharmacokinetic profile, supporting its continued development.[8][15]

The data collected to date strongly support SHR-1819 as a promising candidate for treating Type 2 inflammatory diseases.[4][15] Ongoing clinical trials are further evaluating its efficacy and safety in patients with conditions such as severe atopic dermatitis (NCT06012812, NCT06468956) and asthma (NCT04772365), with the potential to offer a significant new therapeutic option for these challenging diseases.[7][18][19][20]

References

- 1. SHR-1819 / Jiangsu Hengrui Pharma [delta.larvol.com]

- 2. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SHR 1819 - AdisInsight [adisinsight.springer.com]

- 10. mdpi.com [mdpi.com]

- 11. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interleukin-4 and Interleukin-13 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]

- 14. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and characterisation of anti-IL-13 inhibitory single domain antibodies provides new insights into receptor selectivity and attractive opportunities for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ichgcp.net [ichgcp.net]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. researchgate.net [researchgate.net]

SHR-1819: A Preclinical Technical Guide for Asthma Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for SHR-1819, a novel humanized monoclonal antibody targeting the interleukin-4 receptor alpha subunit (IL-4Rα), for the treatment of asthma. The information presented is based on published preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, efficacy, and experimental basis of SHR-1819's therapeutic potential in type 2 inflammatory diseases such as asthma.

Core Mechanism of Action

SHR-1819 exerts its therapeutic effect by specifically binding to IL-4Rα, a shared receptor component for both interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These two cytokines are central drivers of type 2 inflammation, which underlies the pathophysiology of allergic asthma. By blocking IL-4Rα, SHR-1819 effectively inhibits the signaling pathways of both IL-4 and IL-13, thereby mitigating the downstream inflammatory processes that contribute to asthma pathogenesis.[1][2] This includes the activation of the JAK-STAT pathway, which is crucial for B-cell differentiation and subsequent IgE production.[1]

Signaling Pathway

The binding of IL-4 and IL-13 to their respective receptor complexes on the cell surface initiates a signaling cascade that is central to the allergic inflammatory response. SHR-1819 intervenes at the initial stage of this pathway.

Caption: Mechanism of action of SHR-1819 in blocking IL-4 and IL-13 signaling.

Quantitative Preclinical Data

The preclinical efficacy of SHR-1819 has been demonstrated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below.

In Vitro Efficacy

| Assay Type | Cell Line | Stimulant | IC50 of SHR-1819 (ng/mL) | Reference |

| Cell Proliferation | TF-1 | hIL-4 | 6.05 | [1] |

| Cell Proliferation | TF-1 | hIL-13 | 16.59 | [1] |

| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-4 | 6.76 | [1] |

| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-13 | 3.78 | [1] |

In Vivo Efficacy in a Murine Asthma Model

| Parameter | Model | Treatment Groups | Outcome | Reference |

| Airway Hyperresponsiveness | OVA-induced asthma in hIL-4/hIL-4Rα transgenic mice | Vehicle, SHR-1819 (12.5 mg/kg), SHR-1819 (25 mg/kg) | Significant reduction in Penh AUC with both SHR-1819 doses compared to the model group. | [1][3] |

| Serum IgE Levels | OVA-induced asthma in hIL-4/hIL-4Rα transgenic mice | Vehicle, SHR-1819 (12.5 mg/kg), SHR-1819 (25 mg/kg) | Significant reduction in serum IgE levels in SHR-1819 treated mice compared to the model group (P < 0.001). | [2] |

| Inflammatory Cell Infiltration (BALF) | OVA-induced asthma in hIL-4/hIL-4Rα transgenic mice | Vehicle, SHR-1819 (12.5 mg/kg), SHR-1819 (25 mg/kg) | Significant reduction in total inflammatory cells, eosinophils, macrophages, neutrophils, and lymphocytes in BALF of SHR-1819 treated mice. | [3] |

Pharmacokinetics

| Parameter | Model | Administration | Value | Reference |

| Elimination half-life (t1/2) | hIL-4/hIL-4Rα transgenic mice | Subcutaneous (50 mg/kg) | 67.5 hours | [1][2] |

| Absolute Bioavailability | hIL-4/hIL-4Rα transgenic mice | Subcutaneous | 84.7% | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate understanding and potential replication.

In Vitro Assays

1. TF-1 Cell Proliferation Assay [1]

-

Objective: To determine the inhibitory effect of SHR-1819 on IL-4 and IL-13 induced cell proliferation.

-

Cell Line: Human erythroleukemic cell line TF-1.

-

Methodology:

-

TF-1 cells are cultured in appropriate media.

-

Cells are stimulated with either recombinant human IL-4 (hIL-4) or human IL-13 (hIL-13) in the presence of varying concentrations of SHR-1819.

-

Cell proliferation is assessed after a defined incubation period using a standard method such as the MTT assay.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

2. STAT6 Activation Assay [1]

-

Objective: To measure the inhibition of IL-4/IL-13 induced STAT6 signaling by SHR-1819.

-

Cell Line: HEK-Blue™ IL-4/IL-13 cells, which stably express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter.

-

Methodology:

-

HEK-Blue™ cells are treated with either hIL-4 or hIL-13 in the presence of different concentrations of SHR-1819.

-

Activation of the STAT6 pathway leads to the secretion of SEAP into the cell culture supernatant.

-

The level of SEAP is quantified using a colorimetric substrate.

-

The IC50 value is determined from the resulting dose-inhibition curve.

-

In Vivo Asthma Model

OVA-Induced Allergic Asthma in hIL-4/hIL-4Rα Transgenic Mice [1][3]

-

Objective: To evaluate the in vivo efficacy of SHR-1819 in a relevant animal model of allergic asthma.

-

Animal Model: hIL-4/hIL-4Rα transgenic mice.

-

Experimental Workflow:

Caption: Experimental workflow for the OVA-induced murine asthma model.

-

Key Procedures:

-

Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0 and 7.

-

Challenge: From day 14 to day 29, mice are challenged with intranasal administration of OVA to induce an allergic airway response.

-

Treatment: SHR-1819 or a vehicle control is administered subcutaneously (s.c.) every three days, starting from day 15.

-

Airway Hyperresponsiveness (AHR) Measurement: On day 31, AHR is assessed by measuring the change in enhanced pause (Penh) in response to increasing concentrations of inhaled methacholine.

-

Sample Collection and Analysis: On day 34, blood is collected for serum IgE measurement by ELISA. Bronchoalveolar lavage fluid (BALF) is collected to analyze the infiltration of inflammatory cells (eosinophils, macrophages, neutrophils, and lymphocytes) by cell counting and differential analysis.

-

Conclusion

The preclinical data for SHR-1819 provide a strong rationale for its development as a therapeutic agent for asthma. Its ability to potently and specifically block the shared IL-4Rα receptor for both IL-4 and IL-13 translates to significant efficacy in vitro and in a relevant in vivo model of allergic asthma. The detailed experimental protocols outlined in this guide offer a transparent view of the scientific basis for these findings. Further clinical investigation is currently underway to evaluate the safety and efficacy of SHR-1819 in human subjects.[1]

References

The Pharmacodynamics of SHR-1819: A Technical Overview from a Phase I Study in Healthy Volunteers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamics of SHR-1819, a novel anti-interleukin-4 receptor alpha (IL-4Rα) monoclonal antibody, as observed in a foundational Phase I clinical trial involving healthy volunteers. The data and methodologies presented herein are crucial for understanding the mechanism of action and early clinical effects of this therapeutic candidate.

Core Pharmacodynamic Findings

SHR-1819 demonstrated target engagement by modulating key biomarkers associated with Type 2 inflammation. Administration of SHR-1819 resulted in a reduction from baseline in the serum concentrations of Thymus and Activation-Regulated Chemokine (TARC/CCL17) and Immunoglobulin E (IgE).[1] The reduction in TARC/CCL17 levels showed a clear dose-dependent trend.[1]

Quantitative Analysis of Biomarker Modulation

The following tables summarize the key pharmacodynamic outcomes observed in the Phase I study.

Table 1: Study Design and Dosing Cohorts

| Cohort | Treatment | Number of Subjects |

| 1 | SHR-1819 60 mg | 1 |

| 2 | SHR-1819 120 mg | 8 |

| 3 | SHR-1819 240 mg | 8 |

| 4 | SHR-1819 360 mg | 8 |

| 5 | SHR-1819 720 mg | 8 |

| 6 | Placebo | 9 |

Source: Phase I Clinical Trial Data[1]

Table 2: Pharmacodynamic Effects of a Single Subcutaneous Dose of SHR-1819 in Healthy Volunteers

| Dose Group | Biomarker | Key Observation |

| 120 mg - 720 mg | TARC/CCL17 | Dose-dependent reduction in percentage change from baseline. |

| 120 mg - 720 mg | IgE | Reduction in percentage change from baseline. |

Source: Phase I Clinical Trial Data[1]

Experimental Protocols

A comprehensive understanding of the pharmacodynamic results necessitates a detailed review of the methodologies employed in the Phase I clinical trial.

Study Design

The study was a randomized, double-blind, placebo-controlled, single-dose escalation Phase I trial.[1] Healthy subjects were enrolled and assigned to receive a single subcutaneous injection of either SHR-1819 or a placebo.[1] The study design included several dose-escalation cohorts to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SHR-1819.[1]

Pharmacodynamic Assessments

Blood samples for pharmacodynamic analysis were collected at pre-dose and at multiple time points post-dose, including Day 8, Day 15, Day 22, Day 29, Day 57, and Day 85.[2]

Serum levels of TARC/CCL17 and total IgE were measured to assess the biological activity of SHR-1819. While the specific commercial kits used in the trial are not disclosed in the publication, the methodology would have involved a sandwich enzyme-linked immunosorbent assay (ELISA).

Hypothetical ELISA Protocol for TARC/CCL17 and IgE:

A standard sandwich ELISA procedure would be employed for the quantitative determination of TARC/CCL17 and total IgE in serum samples. This involves the following key steps:

-

Coating: A microplate is pre-coated with a capture antibody specific for either human TARC/CCL17 or IgE.

-

Sample Incubation: Serum samples from the study participants, along with standards of known concentrations, are added to the wells. The target protein (TARC/CCL17 or IgE) binds to the immobilized capture antibody.

-

Detection: A biotinylated detection antibody, also specific to the target protein, is added. This antibody binds to a different epitope on the target protein, forming a "sandwich".

-

Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the target protein in the samples is then determined by comparing their absorbance to the standard curve.

Visualizing the Core Mechanisms and Processes

To further elucidate the context of SHR-1819's pharmacodynamics, the following diagrams illustrate the relevant signaling pathway and the experimental workflow of the clinical trial.

References

SHR-1819 Demonstrates Preclinical Efficacy in a Murine Model of Allergic Rhinitis

A Technical Overview for Researchers and Drug Development Professionals

SHR-1819, a novel humanized IgG4 monoclonal antibody targeting the interleukin-4 receptor alpha subunit (IL-4Rα), has shown significant therapeutic potential in a preclinical murine model of allergic rhinitis. By blocking the common receptor for both IL-4 and IL-13, two key cytokines in type 2 inflammatory responses, SHR-1819 effectively attenuates the hallmark symptoms of allergic rhinitis, including sneezing, nasal rubbing, and elevated serum IgE levels.[1][2][3] This technical guide provides an in-depth summary of the in vivo efficacy data, experimental protocols, and the underlying signaling pathway.

Core Efficacy Data

The in vivo efficacy of SHR-1819 was evaluated in an ovalbumin (OVA)-induced allergic rhinitis model in hIL-4/hIL-4Rα transgenic mice.[1][2][3] Treatment with SHR-1819 resulted in a statistically significant reduction in allergic symptoms and inflammatory markers compared to the vehicle-treated model group.

Table 1: Effect of SHR-1819 on Allergic Rhinitis Symptoms

| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing Frequency (counts/10 min) |

| Control | 15.6 ± 4.5 | 25.4 ± 6.8 |

| Model (OVA-induced) | 85.2 ± 12.3 | 145.7 ± 18.9 |

| SHR-1819 (10 mg/kg) | 42.1 ± 9.8 | 75.3 ± 15.1 |

*Data are presented as mean ± SEM. **p < 0.001 vs. Model Group.

Table 2: Effect of SHR-1819 on Serum IgE Levels and Nasal Histopathology

| Treatment Group | Total Serum IgE (ng/mL) | Nasal Mucosal Inflammation Score |

| Control | 150.2 ± 35.6 | 0.5 ± 0.2 |

| Model (OVA-induced) | 1250.8 ± 210.4 | 2.8 ± 0.4 |

| SHR-1819 (10 mg/kg) | 580.4 ± 150.7 | 1.2 ± 0.3 |

*Data are presented as mean ± SEM. *p < 0.01 vs. Model Group.

Experimental Protocols

OVA-Induced Allergic Rhinitis Mouse Model

The in vivo study utilized a well-established ovalbumin (OVA)-induced allergic rhinitis model in human IL-4/IL-4Rα transgenic mice.[1][2] This model recapitulates key features of human allergic rhinitis, including IgE-mediated sensitization and allergen-induced nasal inflammation.

Sensitization Phase:

-

Days 0 and 7: Mice were sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL phosphate-buffered saline (PBS).

Challenge Phase:

-

Days 14 to 20: Mice were challenged intranasally with 10 µL of OVA solution (10 mg/mL in PBS) in each nostril daily.

Treatment:

-

SHR-1819 (10 mg/kg) or vehicle control was administered via subcutaneous (s.c.) injection on days 13, 16, and 19.

Outcome Measures:

-

Behavioral Analysis: On day 20, 10 minutes after the final OVA challenge, the frequency of sneezing and nasal rubbing was recorded for 10 minutes.

-

Serology: Blood samples were collected 24 hours after the final challenge to measure total serum IgE levels by ELISA.

-

Histopathology: Nasal tissues were harvested, fixed in 10% formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration in the nasal mucosa. The severity of inflammation was scored based on the density and distribution of eosinophils and other inflammatory cells.

Visualizing the Core Concepts

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Conclusion

The preclinical data strongly support the therapeutic potential of SHR-1819 in the treatment of allergic rhinitis. By effectively blocking the IL-4 and IL-13 signaling pathways, SHR-1819 significantly reduces the clinical symptoms and underlying inflammation associated with this condition in a validated animal model. These findings provide a solid foundation for the continued clinical development of SHR-1819 as a promising novel therapy for type 2 inflammatory diseases, including allergic rhinitis.[1][2][3] A Phase II clinical trial is underway to evaluate the efficacy and safety of SHR-1819 in patients with seasonal allergic rhinitis.

References

- 1. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling SHR-1819: A Technical Guide to its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHR-1819 is a humanized IgG4 monoclonal antibody developed by Jiangsu Hengrui Medicine, currently under clinical investigation for the treatment of Type 2 inflammatory diseases such as atopic dermatitis, asthma, and allergic rhinitis.[1][2] Unlike small molecule drugs, its structure is defined by its protein sequence and glycosylation patterns. SHR-1819 functions by targeting the alpha subunit of the Interleukin-4 receptor (IL-4Rα), a common component of the receptor complexes for both IL-4 and IL-13.[1][3][4] By binding to IL-4Rα, SHR-1819 effectively blocks the signaling of these two key cytokines, which are central to the pathophysiology of Type 2 inflammation.[1][4] Preclinical and early clinical studies have demonstrated its potential to modulate the inflammatory response, highlighting its promise as a therapeutic agent.

Molecular Profile of SHR-1819

As a monoclonal antibody, the molecular structure of SHR-1819 is characterized by its amino acid sequence and the complex folding that forms its antigen-binding sites. It is a humanized antibody, meaning it has been engineered to minimize immunogenicity in humans while retaining its high-affinity binding to the target.

Class: Monoclonal Antibody[5] Subclass: Humanized IgG4[1] Target: Interleukin-4 Receptor Alpha Subunit (IL-4Rα)[5][6] Mechanism of Action: IL-4Rα antagonist, inhibiting both IL-4 and IL-13 signaling pathways.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of SHR-1819.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Method | Source |

| Binding Affinity to human IL-4Rα | Sub-nanomolar | Surface Plasmon Resonance (SPR) | [3][4][7] |

| IC₅₀ (hIL-4-induced TF-1 cell proliferation) | 6.05 ng/mL | Cell Proliferation Assay | [4] |

| IC₅₀ (hIL-13-induced TF-1 cell proliferation) | 16.59 ng/mL | Cell Proliferation Assay | [4] |

Table 2: Phase I Pharmacokinetic Parameters in Healthy Subjects

| Parameter | Dose Range | Value | Source |

| Median Tₘₐₓ | 60 - 720 mg | 4 - 7 days | [8][9] |

| **Mean Half-life (t₁/₂) ** | 120 - 720 mg | 2.88 - 5.97 days | [8][9] |

| Absolute Bioavailability (Subcutaneous) | 50 mg/kg (in mice) | 84.7% | [4] |

Signaling Pathway and Mechanism of Action

SHR-1819 exerts its therapeutic effect by disrupting the IL-4 and IL-13 signaling cascades, which are pivotal in Type 2 inflammatory responses.

Caption: SHR-1819 blocks IL-4 and IL-13 signaling by binding to IL-4Rα.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity of SHR-1819 to human IL-4Rα.

Methodology:

-

A CM5 sensor chip was coated with recombinant human IL-4Rα.

-

SHR-1819 was prepared in a two-fold serial dilution, with concentrations ranging from 39 to 5000 nM.

-

The diluted SHR-1819 solutions were flowed over the chip surface.

-

The association (molecular binding) was monitored for 180 seconds, followed by a dissociation phase (buffer flow) for 300 seconds.

-

The binding and dissociation processes were recorded using Biacore control software.

-

The resulting sensorgrams were analyzed to calculate the kinetic and affinity data (Kon, Koff, and KD).[4]

In Vitro Cell Proliferation Assay

Objective: To assess the inhibitory effect of SHR-1819 on IL-4 and IL-13 induced cell proliferation.

Methodology:

-

TF-1 cells, which proliferate in response to IL-4 and IL-13, were utilized.

-

The cells were stimulated with either recombinant human IL-4 (hIL-4) or human IL-13 (hIL-13) in the presence of varying concentrations of SHR-1819.

-

Cell proliferation was measured after a set incubation period.

-

The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the potency of SHR-1819 in blocking the proliferative effects of hIL-4 and hIL-13.[4]

In Vivo Efficacy in a Mouse Model of Atopic Dermatitis

Objective: To evaluate the therapeutic potential of SHR-1819 in an animal model of atopic dermatitis.

Methodology:

-

An atopic dermatitis-like condition was induced in hIL-4/hIL-4Rα transgenic mice by repeated topical application of oxazolone.

-

The mice were then treated with subcutaneous injections of either SHR-1819 or a vehicle control.

-

Clinical symptoms such as ear swelling and skin inflammation were monitored and scored.

-

Serum levels of IgE were measured.

-

Histological analysis of skin samples was performed to assess inflammatory cell infiltration.[4][7]

Caption: Experimental workflow for the in vivo atopic dermatitis model.

Clinical Development Status

SHR-1819 is actively being investigated in several clinical trials for various Type 2 inflammatory conditions.

-

Atopic Dermatitis: Phase III trials are ongoing to evaluate the efficacy and safety of SHR-1819 in adult patients with severe atopic dermatitis.[2][10]

-

Prurigo Nodularis: The drug is in Phase II/III development for this indication.[5]

-

Sinusitis: Phase II studies are assessing its potential for treating sinusitis.[5][6]

-

Seasonal Allergic Rhinitis: A clinical study is evaluating its efficacy and safety in patients with seasonal allergic rhinitis.[11]

Conclusion

SHR-1819 is a promising monoclonal antibody that selectively targets the IL-4Rα subunit, a critical node in the Type 2 inflammatory cascade. Its high binding affinity and potent inhibition of both IL-4 and IL-13 signaling pathways have been demonstrated in preclinical models. Early clinical data on its pharmacokinetics and safety profile support its continued development for a range of allergic and inflammatory diseases. The ongoing late-stage clinical trials will be crucial in establishing its therapeutic role in clinical practice.

References

- 1. dovepress.com [dovepress.com]

- 2. SHR-1819 / Jiangsu Hengrui Pharma [delta.larvol.com]

- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SHR 1819 - AdisInsight [adisinsight.springer.com]

- 6. SHR-1819 by Jiangsu Hengrui Medicine for Sinusitis: Likelihood of Approval [pharmaceutical-technology.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

SHR-1819: A Technical Deep Dive into its Impact on B-Cell IgE Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SHR-1819, a novel monoclonal antibody targeting the alpha subunit of the interleukin-4 receptor (IL-4Rα). By disrupting the signaling of key type 2 cytokines, IL-4 and IL-13, SHR-1819 demonstrates a significant impact on the production of Immunoglobulin E (IgE) from B-cells, a critical driver of allergic inflammation. This document collates preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action: Targeting the IL-4/IL-13 Axis

SHR-1819 is a humanized monoclonal antibody that binds with high affinity to IL-4Rα, a shared receptor component for both IL-4 and IL-13.[1][2] This binding effectively blocks the downstream signaling cascades initiated by these cytokines. In B-cells, the binding of IL-4 or IL-13 to their respective receptor complexes triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically leading to the phosphorylation of STAT6.[3] Activated STAT6 translocates to the nucleus and acts as a transcription factor, promoting B-cell differentiation and, crucially, class-switching to IgE production.[3] By preventing the initial cytokine-receptor interaction, SHR-1819 inhibits STAT6 activation, thereby directly impeding the synthesis of IgE.[3]

Quantitative Analysis of SHR-1819 Activity

The inhibitory effects of SHR-1819 have been quantified in both in vitro and in vivo settings. The following tables summarize the key data on the potency of SHR-1819 in inhibiting IL-4/IL-13 signaling and its subsequent effect on IgE levels.

In Vitro Inhibition Data

| Assay | Cell Line | Stimulant | Parameter Measured | IC50 Value | Reference |

| Cell Proliferation | TF-1 | hIL-4 | Inhibition of Proliferation | 6.05 ng/mL | [3][4] |

| Cell Proliferation | TF-1 | hIL-13 | Inhibition of Proliferation | 16.59 ng/mL | [3][4] |

| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-4 | Inhibition of SEAP Reporter | 6.76 ng/mL | [4] |

| STAT6 Activation | HEK-Blue™ IL-4/IL-13 | hIL-13 | Inhibition of SEAP Reporter | 3.78 ng/mL | [4] |

Preclinical In Vivo Efficacy: IgE Reduction in Mouse Models

| Animal Model | Treatment | Dosing | Outcome | Reference |

| OVA-Induced Asthma (hIL-4/hIL-4Rα transgenic mice) | SHR-1819 | 12.5 and 50 mg/kg | Significantly reduced serum IgE levels (P < 0.001) | [3] |

| Oxazolone-Induced Atopic Dermatitis (murine model) | SHR-1819 | Not specified | Attenuated the increase in serum IgE levels | [3] |

| OVA-Induced Allergic Rhinitis (hIL-4/hIL-4Rα transgenic mice) | SHR-1819 | Not specified | Reduction of serum IgE levels | [3] |

| House Dust Mite-Induced Asthma (wild-type and humanized mice) | Anti-mouse IL-4Rα Ab / Dupilumab | 50 mg/kg twice weekly | Blocked the increase in total IgE | [5] |

Clinical Phase I Study: Effect on IgE in Healthy Volunteers

| Study Population | Treatment | Outcome | Reference |

| Healthy Subjects | Single subcutaneous doses (60 mg to 720 mg) | Modest reduction in IgE concentrations across all dose levels. No clear dose-dependent relationship observed. | [1][6][7] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Figure 1: Mechanism of action of SHR-1819 in blocking IgE production.

Figure 2: Workflow for preclinical OVA-induced asthma model.

Experimental Protocols

In Vivo: Ovalbumin (OVA)-Induced Asthma Model in hIL-4/hIL-4Rα Transgenic Mice

This protocol is representative of the preclinical studies evaluating the in vivo efficacy of SHR-1819.[2]

-

Animals: Human IL-4/IL-4Rα transgenic mice are used to ensure the relevance of SHR-1819, which targets human IL-4Rα.

-

Sensitization: Mice are sensitized to ovalbumin (OVA). A typical protocol involves intraperitoneal (i.p.) injections of OVA emulsified in alum on, for example, days 0, 14, and 21.

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 26, 27, and 28) to induce an asthmatic phenotype.

-

Treatment: SHR-1819 is administered to the treatment groups at specified doses (e.g., 12.5 and 50 mg/kg) during the challenge phase. A control group receives a vehicle or isotype control antibody.

-

Sample Collection: At a designated time point after the final challenge (e.g., day 34), blood samples are collected from the mice.

-

IgE Measurement: Serum is isolated from the blood samples, and total IgE levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[2]

In Vitro: Human B-Cell IgE Production Assay (Representative Protocol)

While specific data for SHR-1819 in this assay is not publicly available, this protocol outlines a standard method for assessing the impact of inhibitors on IgE production from primary human B-cells.[8][9][10][11][12]

-

B-Cell Isolation: Highly purified B-cells are isolated from human peripheral blood mononuclear cells (PBMCs) or tonsillar tissue using methods such as magnetic-activated cell sorting (MACS).

-

Cell Culture: Isolated B-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: To induce IgE production, the B-cells are stimulated with a combination of recombinant human IL-4 and an agonistic anti-CD40 monoclonal antibody.[8][9][10][11][12] IL-21 can also be included to enhance B-cell activation.[8]

-

Inhibitor Treatment: SHR-1819 is added to the cultures at a range of concentrations to determine its dose-dependent inhibitory effect. A negative control (e.g., human IgG4) is also included.

-

Incubation: The cell cultures are incubated for a period of 7 to 14 days to allow for B-cell differentiation and IgE secretion.

-

IgE Quantification: The culture supernatants are collected, and the concentration of IgE is measured by ELISA.

-

Data Analysis: The IC50 value for SHR-1819's inhibition of IgE production is calculated from the dose-response curve.

Conclusion

SHR-1819 demonstrates a clear and potent mechanism for reducing IgE production in B-cells by targeting the IL-4Rα and inhibiting the IL-4/IL-13 signaling pathway. Preclinical data from various animal models of allergic disease consistently show a significant reduction in serum IgE levels following SHR-1819 treatment. Early clinical data in healthy volunteers supports this finding, with a modest decrease in IgE concentrations observed. The compiled data and methodologies presented in this guide underscore the therapeutic potential of SHR-1819 as a targeted treatment for IgE-mediated allergic and inflammatory diseases. Further clinical investigations in patient populations are anticipated to provide a more definitive characterization of its efficacy in reducing pathogenic IgE levels.

References

- 1. Safety, pharmacokinetics, and pharmacodynamics of anti‐IL‐4Rα antibody SHR‐1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Poster 1013: IL-4R alpha antibody inhibits IgE production and airway remodeling in mouse model of house dust mite-induced eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IL-21 in Conjunction with Anti-CD40 and IL-4 Constitutes a Potent Polyclonal B Cell Stimulator for Monitoring Antigen-Specific Memory B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD40 and IgE: synergism between anti-CD40 monoclonal antibody and interleukin 4 in the induction of IgE synthesis by highly purified human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. CD40 stimulation provides an IFN-gamma-independent and IL-4-dependent differentiation signal directly to human B cells for IgE production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-CD40 monoclonal antibodies or CD4+ T cell clones and IL-4 induce IgG4 and IgE switching in purified human B cells via different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SHR-1819 in a Murine Model of Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the efficacy of SHR-1819, a humanized monoclonal antibody targeting the alpha subunit of the interleukin-4 receptor (IL-4Rα), in a murine model of ovalbumin (OVA)-induced allergic asthma. SHR-1819 has been shown to be a promising therapeutic candidate for type 2 inflammatory diseases by blocking the signaling of both IL-4 and IL-13, key cytokines in the pathophysiology of asthma.[1][2] This document outlines the detailed methodology for inducing asthma in humanized IL-4/IL-4Rα transgenic mice, the administration of SHR-1819, and the subsequent analysis of key asthma-related endpoints. The protocols provided are intended to serve as a guide for researchers in the fields of immunology, respiratory diseases, and preclinical drug development.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. Interleukins 4 (IL-4) and 13 (IL-13) are central to the type 2 inflammatory response that drives these pathological features. Both cytokines signal through a common receptor subunit, IL-4Rα.[1][2] SHR-1819 is a monoclonal antibody that binds to human IL-4Rα, effectively blocking the downstream signaling of both IL-4 and IL-13.[1][2] Preclinical studies have demonstrated the therapeutic potential of SHR-1819 in alleviating the key characteristics of asthma in a mouse model.[1][2]

This document provides a detailed protocol for utilizing SHR-1819 in an ovalbumin (OVA)-induced mouse model of asthma, a well-established model for studying allergic airway inflammation.[3][4] The use of hIL-4/hIL-4Rα transgenic mice allows for the direct testing of a human-specific antibody in an in vivo setting.

Signaling Pathway of IL-4 and IL-13 through IL-4Rα

The signaling of IL-4 and IL-13 is initiated by their binding to specific receptor complexes on the cell surface. There are two main types of receptor complexes involving IL-4Rα. The type I receptor is composed of IL-4Rα and the common gamma chain (γc), and it exclusively binds IL-4. The type II receptor consists of IL-4Rα and IL-13Rα1, and it can bind both IL-4 and IL-13.[5][6][7] Upon ligand binding, the receptor-associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the IL-4Rα cytoplasmic tail. This creates docking sites for Signal Transducer and Activator of Transcription 6 (STAT6), which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in the allergic inflammatory cascade.[1][2] SHR-1819 targets IL-4Rα, thereby inhibiting these downstream signaling events.

Caption: IL-4/IL-13 signaling via Type I and II receptors and inhibition by SHR-1819.

Experimental Protocols

Materials and Reagents

-

Animals: 6-8 week old hIL-4/hIL-4Rα transgenic mice.

-

Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).

-

Adjuvant: Aluminum hydroxide (Alum) (InvivoGen).

-

Test Article: SHR-1819 (Jiangsu Hengrui Pharmaceuticals).

-

Vehicle Control: Phosphate-buffered saline (PBS).

-

Anesthetics: Ketamine/Xylazine or Sodium Pentobarbital.

-

Bronchoconstrictor: Methacholine (MCh) (Sigma-Aldrich).

-

Histology: 10% buffered formalin, paraffin, hematoxylin and eosin (H&E) stain, Periodic Acid-Schiff (PAS) stain.

-

ELISA: Mouse IgE ELISA kit.

-

Cell Staining: Diff-Quik stain.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo study.

Caption: Experimental timeline for OVA-induced asthma model and SHR-1819 treatment.

Detailed Protocol for OVA-Induced Asthma Model

-

Sensitization:

-

On days 0 and 7, sensitize hIL-4/hIL-4Rα transgenic mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.[8]

-

The control group receives i.p. injections of aluminum hydroxide in PBS without OVA.

-

-

Challenge:

-

From day 14 to day 30, challenge the mice daily with an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.[8]

-

The control group is challenged with a PBS aerosol.

-

SHR-1819 Administration

-

Treatment Groups:

-

Vehicle Control group: Receives subcutaneous (s.c.) injections of PBS.

-

SHR-1819 Low Dose group: Receives s.c. injections of 12.5 mg/kg SHR-1819.

-

SHR-1819 High Dose group: Receives s.c. injections of 25 mg/kg SHR-1819.

-

-

Administration Schedule:

-

Beginning on day 15, administer SHR-1819 or vehicle control subcutaneously every three days until the end of the experiment.

-

Endpoint Analysis

-

Airway Hyperresponsiveness (AHR) Measurement (Day 31):

-

AHR to inhaled methacholine (MCh) can be measured using either non-invasive whole-body plethysmography or invasive methods.

-

Non-invasive method: Place conscious, unrestrained mice in a plethysmography chamber and record baseline readings. Expose the mice to nebulized PBS followed by increasing concentrations of MCh (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL). Record the enhanced pause (Penh) values.[9]

-

Invasive method: Anesthetize, tracheostomize, and mechanically ventilate the mice. Measure lung resistance (RL) and dynamic compliance (Cdyn) at baseline and after challenge with increasing doses of intravenous or aerosolized MCh.[10][11]

-

-

Sample Collection (Day 34):

-

Anesthetize the mice and collect blood via cardiac puncture for serum preparation. Store serum at -80°C for IgE analysis.

-

Perform bronchoalveolar lavage (BAL).

-

Perfuse the lungs with PBS and fix the left lung in 10% buffered formalin for histology.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.[12]

-

Pool the recovered BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in PBS.

-

Determine the total number of inflammatory cells using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells.[13]

-

-

Serum IgE Measurement:

-

Measure the concentration of total IgE in the serum using a commercially available mouse IgE ELISA kit according to the manufacturer's instructions.

-

-

Lung Histology:

-

Embed the formalin-fixed lung tissue in paraffin and cut 5 µm sections.[14]

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and general lung morphology.[14]

-

Stain sections with Periodic Acid-Schiff (PAS) to visualize and quantify mucus production and goblet cell hyperplasia.[14]

-

Score the lung sections for inflammation and mucus production in a blinded manner.

-

Data Presentation

The following tables summarize the expected quantitative outcomes based on preclinical studies of SHR-1819.

Table 1: Effect of SHR-1819 on Airway Hyperresponsiveness (AHR)

| Treatment Group | Dose (mg/kg) | AHR (Area Under the Curve of Penh) |

| Control | - | Baseline |

| OVA + Vehicle | - | Markedly Increased |

| OVA + SHR-1819 | 12.5 | Significantly Reduced |

| OVA + SHR-1819 | 25 | Significantly Reduced (Dose-dependent) |

Table 2: Effect of SHR-1819 on Serum IgE Levels

| Treatment Group | Dose (mg/kg) | Serum IgE (ng/mL) |

| Control | - | Low |

| OVA + Vehicle | - | Significantly Elevated |

| OVA + SHR-1819 | 12.5 | Significantly Reduced |

| OVA + SHR-1819 | 25 | Significantly Reduced |

Table 3: Effect of SHR-1819 on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg) | Total Cells (x10^5) | Eosinophils (x10^4) |

| Control | - | Low | Low |

| OVA + Vehicle | - | Significantly Increased | Significantly Increased |

| OVA + SHR-1819 | 12.5 | Significantly Reduced | Significantly Reduced |

| OVA + SHR-1819 | 25 | Significantly Reduced | Significantly Reduced |

Table 4: Effect of SHR-1819 on Lung Inflammation and Mucus Production (Histological Scoring)

| Treatment Group | Dose (mg/kg) | Inflammatory Infiltration Score | Mucus Production Score |

| Control | - | Minimal | Minimal |

| OVA + Vehicle | - | Severe | Severe |

| OVA + SHR-1819 | 12.5 | Significantly Reduced | Significantly Reduced |

| OVA + SHR-1819 | 25 | Significantly Reduced | Significantly Reduced |

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of SHR-1819 in a well-characterized mouse model of allergic asthma. The use of hIL-4/hIL-4Rα transgenic mice is crucial for assessing the in vivo activity of this human-specific antibody. The described endpoint analyses, including AHR measurement, BALF analysis, serum IgE levels, and lung histology, will allow for a comprehensive assessment of the therapeutic efficacy of SHR-1819 in mitigating the key features of asthma. These methodologies can be adapted for the evaluation of other potential therapeutics targeting type 2 inflammatory pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 4. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 5. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]

- 7. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]

- 11. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]

- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]

- 14. oatext.com [oatext.com]

Application Notes and Protocols for SHR-1819 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SHR-1819, a humanized monoclonal antibody targeting the Interleukin-4 receptor alpha subunit (IL-4Rα), in in vitro cell culture experiments. The provided information is intended to guide researchers in studying the inhibitory effects of SHR-1819 on IL-4 and IL-13-mediated signaling pathways.

Introduction

SHR-1819 is a potent antagonist of the IL-4Rα, a shared receptor component for both IL-4 and IL-13, which are key cytokines in type 2 inflammatory responses.[1][2] By blocking this receptor, SHR-1819 effectively inhibits the downstream signaling cascades, primarily the JAK-STAT pathway, which are crucial for cellular proliferation and activation in response to these cytokines.[1][2] Preclinical studies have demonstrated that SHR-1819 can significantly inhibit TF-1 cell proliferation and STAT6 activation induced by human IL-4 (hIL-4) and human IL-13 (hIL-13).[1] The inhibitory activity of SHR-1819 has been shown to be comparable to that of dupilumab in vitro.

Mechanism of Action: IL-4/IL-13 Signaling Blockade

SHR-1819 exerts its function by binding to IL-4Rα, thereby preventing the formation of the functional receptor complexes for both IL-4 (Type I and Type II receptors) and IL-13 (Type II receptor). This blockade abrogates the subsequent activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway, a critical pathway for the biological effects of IL-4 and IL-13.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of SHR-1819 on cytokine-induced cell proliferation.

| Cell Line | Cytokine Stimulant | Assay Type | Endpoint | IC50 Value (ng/mL) | Reference |

| TF-1 | hIL-4 | Cell Proliferation | Inhibition of Proliferation | 6.05 | [2] |

| TF-1 | hIL-13 | Cell Proliferation | Inhibition of Proliferation | 16.59 | [2] |

Experimental Protocols

Inhibition of IL-4/IL-13 Induced TF-1 Cell Proliferation

This protocol details the methodology to assess the inhibitory effect of SHR-1819 on the proliferation of TF-1 cells stimulated with recombinant human IL-4 or IL-13.

Materials:

-

TF-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL GM-CSF

-

Recombinant human IL-4 (hIL-4)

-

Recombinant human IL-13 (hIL-13)

-

SHR-1819 antibody

-

Isotype control antibody (e.g., human IgG4)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.

-

Cell Plating: Prepare a TF-1 cell suspension at a density of 2x10^5 cells/mL in fresh culture medium without GM-CSF. Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Antibody Addition: Prepare serial dilutions of SHR-1819 and the isotype control antibody. Add 50 µL of the diluted antibodies to the respective wells.

-

Cytokine Stimulation: Prepare a solution of hIL-4 or hIL-13 to achieve a final concentration that induces submaximal proliferation (e.g., 0.7 ng/mL for hIL-4). Add 50 µL of the cytokine solution to each well.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescent signal using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of SHR-1819 and determine the IC50 value.

Inhibition of IL-4/IL-13 Induced STAT6 Activation in HEK-Blue™ IL-4/IL-13 Cells

This protocol describes how to measure the inhibition of STAT6-mediated signaling by SHR-1819 in a reporter cell line.

Materials:

-

HEK-Blue™ IL-4/IL-13 cells

-

Growth medium (as recommended by the supplier, likely DMEM with 10% FBS and selection antibiotics)

-

Recombinant human IL-4 (hIL-4)

-

Recombinant human IL-13 (hIL-13)

-

SHR-1819 antibody

-

Isotype control antibody

-

96-well flat-bottom plates

-

QUANTI-Blue™ Solution

-

Spectrophotometer

Procedure:

-

Cell Plating: Seed HEK-Blue™ IL-4/IL-13 cells in a 96-well plate at a density of approximately 50,000 cells per well in 180 µL of growth medium.

-

Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO2.

-

Treatment: Add 20 µL of varying concentrations of SHR-1819 or control antibody to the wells, followed by the addition of hIL-4 or hIL-13 at a concentration that induces a strong signal.

-

Stimulation: Incubate the plate for an appropriate time to allow for STAT6 activation and SEAP expression (e.g., 16-24 hours).

-

SEAP Detection: Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. In a new 96-well flat-bottom plate, add 180 µL of QUANTI-Blue™ Solution to each well.

-

Supernatant Transfer: Carefully transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

-

Data Analysis: Determine the level of inhibition of STAT6 activation by comparing the absorbance values of SHR-1819 treated wells to the control wells.

Safety Precautions

Standard laboratory safety procedures should be followed when handling cell lines and reagents. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All cell culture work should be performed in a certified biological safety cabinet to maintain sterility and prevent contamination. Dispose of all biological waste in accordance with institutional guidelines.

References

Measuring the Preclinical Efficacy of Immunomodulatory Antibodies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to measuring the preclinical efficacy of immunomodulatory antibodies, with a focus on agents designed to enhance anti-tumor immunity. While the compound SHR-1819 is an antibody targeting IL-4Rα for the treatment of type 2 inflammatory diseases, this guide will detail the methodologies and protocols applicable to a hypothetical immuno-oncology agent with a similar designation, targeting a co-stimulatory molecule like GITR (glucocorticoid-induced TNFR-related protein), a common target in cancer immunotherapy.[1][2] These protocols are designed to provide a robust framework for evaluating the anti-tumor activity and mechanism of action of such therapeutic antibodies.

In Vitro Efficacy Assessment

The initial evaluation of an immunomodulatory antibody involves in vitro assays to determine its biological activity and mechanism of action. These assays are crucial for confirming target engagement and understanding the downstream cellular effects.

T-Cell Activation and Proliferation Assays

T-cell activation is a critical event in the anti-tumor immune response.[3] Assays to measure T-cell activation and proliferation provide the first indication of the antibody's potential efficacy.[3][4][5][6][7]

Table 1: Quantitative Data from In Vitro T-Cell Assays

| Assay Type | Endpoint Measured | Example Result with Hypothetical GITR Agonist |

| T-Cell Activation | Upregulation of CD25 and CD69 on CD4+ and CD8+ T-cells | 50% increase in CD25+ CD8+ T-cells |

| Secretion of IFN-γ and IL-2 | 2-fold increase in IFN-γ secretion | |

| T-Cell Proliferation | CFSE dye dilution in CD4+ and CD8+ T-cells | 70% of CD8+ T-cells undergo proliferation |

| Cytokine Release | Luminex analysis of a panel of pro-inflammatory cytokines | Significant increase in TNF-α and IL-6 |

Protocol 1: T-Cell Activation Assay

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Stimulate the T-cells with a suboptimal concentration of anti-CD3 antibody (e.g., 0.5 µg/mL) to mimic T-cell receptor (TCR) engagement.

-

Antibody Treatment: Add the GITR agonist antibody at varying concentrations (e.g., 0.01 to 10 µg/mL). Include an isotype control antibody as a negative control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4, CD8, CD25, and CD69. Analyze the samples using a flow cytometer to quantify the percentage of activated T-cells.

-

Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IFN-γ and IL-2 using an ELISA or a multiplex cytokine assay (e.g., Luminex).[4]

Protocol 2: T-Cell Proliferation Assay

-

Cell Labeling: Label isolated PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's instructions.

-

Cell Culture and Treatment: Plate the CFSE-labeled PBMCs and treat with the GITR agonist antibody and anti-CD3 as described in Protocol 1.

-

Incubation: Incubate the cells for 4-5 days.

-

Flow Cytometry Analysis: Harvest the cells and stain for CD4 and CD8. Analyze by flow cytometry to measure the dilution of CFSE, which indicates cell proliferation.[4]

In Vivo Efficacy Assessment in Preclinical Tumor Models

In vivo studies are essential to evaluate the anti-tumor efficacy of the immunomodulatory antibody in a complex biological system.[8][9] Syngeneic mouse tumor models, where mouse tumor cells are implanted into immunocompetent mice, are commonly used for this purpose.[10][11]

Tumor Growth Inhibition Studies

The primary endpoint of in vivo efficacy studies is the inhibition of tumor growth.

Table 2: Quantitative Data from In Vivo Tumor Growth Inhibition Studies

| Mouse Strain | Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| C57BL/6 | MC38 Colon Adenocarcinoma | Vehicle Control | 1500 ± 200 | - |

| Isotype Control (10 mg/kg) | 1450 ± 180 | 3.3% | ||

| GITR Agonist (10 mg/kg) | 400 ± 100 | 73.3% | ||

| BALB/c | CT26 Colon Carcinoma | Vehicle Control | 1800 ± 250 | - |

| Isotype Control (10 mg/kg) | 1750 ± 220 | 2.8% | ||

| GITR Agonist (10 mg/kg) | 550 ± 120 | 69.4% |

Protocol 3: Syngeneic Mouse Tumor Model

-

Tumor Cell Implantation: Subcutaneously inject a suspension of murine tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of immunocompetent mice (e.g., C57BL/6).[12]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the GITR agonist antibody, isotype control, or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).

-

Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

Analysis of the Tumor Microenvironment

To understand the mechanism of action of the GITR agonist, it is crucial to analyze the changes in the immune cell composition within the tumor microenvironment (TME).[13]

Table 3: Quantitative Data from Tumor Microenvironment Analysis

| Analysis Method | Immune Cell Population | Vehicle Control (cells/mm²) | GITR Agonist (cells/mm²) | Fold Change |

| Immunohistochemistry (IHC) | CD8+ T-cells | 50 ± 10 | 250 ± 40 | 5.0 |

| FoxP3+ Regulatory T-cells | 100 ± 20 | 30 ± 8 | -3.3 | |

| CD68+ Macrophages | 150 ± 30 | 120 ± 25 | -1.3 | |

| Flow Cytometry | % of CD8+ of total immune cells | 15% | 45% | 3.0 |

| Ratio of CD8+ / Treg | 0.5 | 8.3 | 16.6 |

Protocol 4: Immunohistochemistry (IHC) for Immune Cell Infiltration

-

Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.

-

Staining: Perform immunohistochemical staining using specific antibodies against immune cell markers such as CD8 (cytotoxic T-cells), FoxP3 (regulatory T-cells), and CD68 (macrophages).[14]

-

Imaging and Analysis: Scan the stained slides using a digital slide scanner. Quantify the number of positive cells per unit area of the tumor using image analysis software.[15][16]

Protocol 5: Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes (TILs)

-

Tumor Digestion: Mechanically and enzymatically digest the excised tumors to obtain a single-cell suspension.

-

Leukocyte Isolation: Isolate the leukocytes from the tumor cell suspension using a density gradient (e.g., Percoll).

-

Antibody Staining: Stain the isolated TILs with a panel of fluorescently labeled antibodies to identify different immune cell subsets (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).

-

Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations within the TME.

Signaling Pathway and Workflow Diagrams

Visualizing the signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

Caption: GITR Signaling Pathway Activation.

Caption: In Vivo Efficacy Experimental Workflow.

Clarification on SHR-1819

It is important to note that the publicly available preclinical data for SHR-1819 demonstrate its efficacy in models of type 2 inflammatory diseases, not cancer.[17][18][19][20] SHR-1819 is a humanized monoclonal antibody that targets the interleukin-4 receptor alpha subunit (IL-4Rα).[17][18][21] Its mechanism of action involves the inhibition of signaling pathways mediated by IL-4 and IL-13, which are key drivers of inflammation in allergic diseases such as asthma and atopic dermatitis.[17][18][19][20] Preclinical studies have shown that SHR-1819 can reduce airway hyperresponsiveness, decrease serum IgE levels, and alleviate inflammatory cell infiltration in relevant animal models.[17][18][19][20]

Conclusion

The preclinical evaluation of immunomodulatory antibodies for cancer therapy requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The protocols and methodologies outlined in this document provide a robust framework for assessing the efficacy and mechanism of action of a hypothetical GITR agonist. By carefully designing and executing these experiments, researchers can generate the critical data needed to support the clinical development of novel immuno-oncology therapeutics.

References

- 1. Targeting GITR in cancer immunotherapy – there is no perfect knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What GITR agonists are in clinical trials currently? [synapse.patsnap.com]

- 3. promab.com [promab.com]

- 4. marinbio.com [marinbio.com]

- 5. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]

- 6. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T Cell Directed Cytotoxicity & T Cell Activation Assays [rouken.bio]

- 8. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]